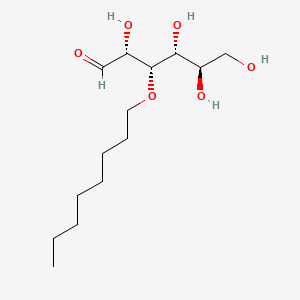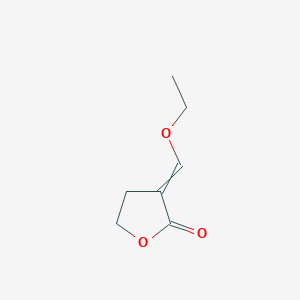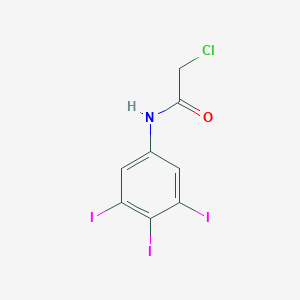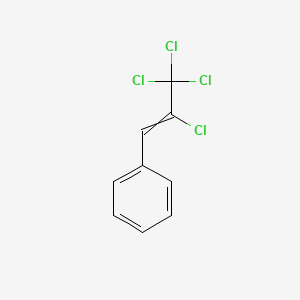![molecular formula C15H17N3O2S B14318145 N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline CAS No. 113500-65-5](/img/structure/B14318145.png)
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-methylbenzenesulfonamide, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, and the product is purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted into different functional groups, such as nitro groups (NO2).
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is particularly useful in dye-sensitized solar cells and other electronic applications. Additionally, the compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(2-methylphenyl)diazenyl]aniline
Uniqueness
N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline stands out due to its unique sulfonyl group, which enhances its solubility and stability compared to other azo compounds. This makes it particularly suitable for applications requiring high stability and solubility, such as in dye-sensitized solar cells and advanced materials research.
属性
CAS 编号 |
113500-65-5 |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-[4-(dimethylamino)phenyl]imino-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17N3O2S/c1-12-5-4-6-15(11-12)21(19,20)17-16-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3 |
InChI 键 |
ZYHDTQXFOXSHPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N=NC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)




![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)


![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)



